![molecular formula C48H82O19 B591439 Vina-ginsenoside R8 CAS No. 156042-22-7](/img/structure/B591439.png)
Vina-ginsenoside R8
Overview
Description
Vina-ginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris . It displays activities against adenosine diphosphate (ADP)-induced platelet aggregation .
Synthesis Analysis
The synthesis of ginsenosides like Vina-ginsenoside R8 has been studied extensively. A rapid, simultaneous, and quantitative analysis of 26 ginsenosides in white and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) . The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production .Molecular Structure Analysis
The molecular structure of Vina-ginsenoside R8 is represented by the formula C48H82O19 . More detailed structural information can be found on databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving Vina-ginsenoside R8 are complex and involve multiple steps. A detailed analysis of these reactions can be found in various studies .Physical And Chemical Properties Analysis
The physical and chemical properties of Vina-ginsenoside R8 can be found in databases like PubChem . More detailed information can be found in various studies .Scientific Research Applications
Pharmacological Properties
Ginseng is a traditional medicinal herb commonly consumed worldwide due to its unique family of saponins called ginsenosides. Vina-ginsenoside R8 is one of these ginsenosides. The absorption and bioavailability of ginsenosides mainly depend on an individual’s gastrointestinal bioconversion abilities . There is a need to improve ginseng processing to predictably increase the pharmacologically active of ginsenosides . Various types of ginseng, such as fresh, white, steamed, acid-processed, and fermented ginsengs, are available. The various ginseng processing methods produce a range of ginsenoside compositions with diverse pharmacological properties .
Inhibitor of Melanogenesis
Three minor ginsenosides, namely, ginsenoside Rh6, vina-ginsenoside R4, and vina-ginsenoside R13, were isolated from the leaves of hydroponic Panax ginseng . It was found that these compounds had an inhibitory effect on melanin biosynthesis without any cytotoxic effects on the melan-a cells . These results from in vitro and in vivo systems suggest that these compounds isolated from Panax ginseng may have potential as new skin whitening compounds .
Mechanism of Action
Vina-ginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris . This compound has been shown to have significant biological activities, particularly against adenosine diphosphate (ADP)-induced platelet aggregation .
Target of Action
The primary target of Vina-ginsenoside R8 is the platelets in our blood. It displays activities against ADP-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing.
Mode of Action
Vina-ginsenoside R8 interacts with its targets, the platelets, by inhibiting their aggregation induced by ADP . This interaction results in the prevention of blood clot formation, which can be beneficial in conditions where there is a risk of unwanted clotting, such as in certain cardiovascular diseases.
Biochemical Pathways
Ginsenosides, the class of compounds to which vina-ginsenoside r8 belongs, are known to modulate multiple physiological activities . They exert their functions via interactions with steroidal receptors
Pharmacokinetics
It is known that the bioavailability of ginsenosides, in general, is a major hurdle that needs to be overcome for their clinical use . The absorption and bioavailability of ginsenosides mainly depend on an individual’s gastrointestinal bioconversion abilities .
Result of Action
The molecular and cellular effects of Vina-ginsenoside R8’s action primarily involve the inhibition of platelet aggregation . This can result in a decreased risk of blood clot formation.
Action Environment
The action, efficacy, and stability of Vina-ginsenoside R8 can be influenced by various environmental factors. For instance, the enzyme-mediated transformation of ginsenosides can be affected by changes in the substrate binding pockets in the enzyme, allowing the substrate to sit closer to the catalytic residues . This suggests that the enzymatic environment can significantly influence the action of Vina-ginsenoside R8.
Future Directions
properties
IUPAC Name |
2-[4,5-dihydroxy-2-[[12-hydroxy-17-[6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZLXLDZBZQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107305 | |
Record name | β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vina-ginsenoside R8 | |
CAS RN |
93376-72-8 | |
Record name | β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93376-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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